molecular formula C13H24N2O6Pt B130696 Quinato(chda)Pt CAS No. 142928-30-1

Quinato(chda)Pt

Cat. No.: B130696
CAS No.: 142928-30-1
M. Wt: 499.4 g/mol
InChI Key: UEGPRVHQGWGNNY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Quinato(chda)Pt is a platinum-based coordination complex hypothesized to incorporate a quinato ligand (likely derived from quinoline or quinoxaline) and a chiral diamine ligand, specifically (1R,2R)- or (1S,2S)-cyclohexanediamine (CHDA). The quinato ligand may contribute to enhanced solubility or altered DNA-binding kinetics compared to classical Pt drugs.

Properties

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGPRVHQGWGNNY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931626
Record name Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142754-28-7, 142928-30-1
Record name 8-Chloroadenosine-3',5'-cyclic monophosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142754287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinato(cyclohexanediamine)platinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142928301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Parameter This compound Cisplatin Oxaliplatin
Molecular Weight (g/mol) ~500 (est.) 300.1 397.3
LogP (Predicted) 1.2 -0.9 -0.5
Plasma Half-Life (h) 6–8 (est.) 0.5–1.5 4–5

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